N-Biotinyl p-Aminophenyl Arsenic Acid
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Overview
Description
N-Biotinyl p-Aminophenyl Arsinic Acid: is a bifunctional reagent known for its ability to bind to both streptavidin and dithiols . This compound is particularly significant in biochemical research due to its unique properties that allow it to interact with specific molecular targets, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl p-Aminophenyl Arsinic Acid involves several steps, typically starting with the biotinylation of p-aminophenyl arsinic acid. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of N-Biotinyl p-Aminophenyl Arsinic Acid follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors and stringent quality control measures to maintain consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Biotinyl p-Aminophenyl Arsinic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions typically result in modified versions of the original compound with different functional groups .
Scientific Research Applications
N-Biotinyl p-Aminophenyl Arsinic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Employed in biochemical assays to study protein interactions and enzyme activities.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialized chemicals and materials for research and development
Mechanism of Action
The mechanism of action of N-Biotinyl p-Aminophenyl Arsinic Acid involves its ability to bind to specific molecular targets, such as streptavidin and dithiols. This binding is facilitated by the unique structure of the compound, which allows it to interact with these targets with high specificity. The molecular pathways involved often include the inhibition or activation of specific enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
N-Biotinyl p-Aminophenyl Arsinic Acid: shares similarities with other biotinylated compounds, such as biotinylated antibodies and biotinylated peptides.
Biotinylated Antibodies: These are used in various immunoassays and have similar binding properties to streptavidin.
Biotinylated Peptides: Employed in studying protein-protein interactions and have comparable applications in biochemical research.
Uniqueness
What sets N-Biotinyl p-Aminophenyl Arsinic Acid apart is its dual functionality, allowing it to bind to both streptavidin and dithiols. This bifunctional nature makes it a versatile tool in various scientific applications, providing unique advantages over other similar compounds .
Properties
Molecular Formula |
C16H22AsN3O4S |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[4-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]phenyl]arsonous acid |
InChI |
InChI=1S/C16H22AsN3O4S/c21-14(18-11-7-5-10(6-8-11)17(23)24)4-2-1-3-13-15-12(9-25-13)19-16(22)20-15/h5-8,12-13,15,23-24H,1-4,9H2,(H,18,21)(H2,19,20,22)/t12?,13-,15?/m0/s1 |
InChI Key |
KIGNHFTUMFFUSZ-OWYJLGKBSA-N |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)[As](O)O)NC(=O)N2 |
Origin of Product |
United States |
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